molecular formula C23H28N8O B608500 LDC4297

LDC4297

Cat. No.: B608500
M. Wt: 432.5 g/mol
InChI Key: LSGRZENCFIIHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDC4297 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of cell cycle progression and transcription. This compound belongs to the pyrazolotriazine class and has shown significant potential in both antiviral and anticancer research .

Mechanism of Action

Target of Action

LDC4297, also known as “2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine” or “N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine”, is a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs .

Mode of Action

This compound works by non-covalently blocking ATP binding to CDK7 . This inhibition prevents CDK2 activation during G1 and delays S phase, while inhibition of CDK7 during S/G2 prevents CDK1 activation and mitotic entry .

Biochemical Pathways

CDK7 plays a crucial role in both cell cycle progression and transcription regulation . It phosphorylates RNA polymerase II (Pol II) at active gene promoters, permitting transcription . Inhibition of CDK7 by this compound diminishes both transcription rates and CDK T-loop phosphorylation . This leads to the downregulation of a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .

Pharmacokinetics

It is known that this compound is a small molecule inhibitor that non-covalently blocks atp binding to cdk7 This suggests that it may have good bioavailability and can penetrate cells to reach its target

Result of Action

The inhibition of CDK7 by this compound leads to cell cycle arrest, apoptosis, and repression of transcription . It particularly affects super-enhancer-associated genes in cancer . This results in the suppression of cell proliferation and viability .

Action Environment

The efficacy of this compound can be influenced by the genetic heterogeneity of the cancer cells . For instance, some pancreatic tumor lines displayed significantly higher sensitivity to this compound than others . Furthermore, the expression levels of CDK7, which are often elevated in many types of cancer, can also influence the compound’s action

Biochemical Analysis

Biochemical Properties

LDC4297 interacts with CDK7, a key enzyme in the cell cycle and transcription processes . It binds reversibly to the ATP-binding site of CDK7 . This interaction inhibits the kinase activity of CDK7, affecting both cell cycle progression and transcription initiation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It diminishes both transcription rates and CDK T-loop phosphorylation . In human pancreatic tumor lines, some displayed significantly higher sensitivity to this compound than others . It also downregulates a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of CDK7, inhibiting its kinase activity . This inhibition affects the phosphorylation of RNA polymerase II at active gene promoters, thereby affecting transcription initiation . It also affects the T-loop phosphorylation of cell cycle CDKs, thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cells. For example, it was observed that the downregulation of certain cell cycle control genes correlated well with observed viability differences in different cell lines over time .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a CDK7 inhibitor, it is likely that it interacts with the metabolic pathways associated with cell cycle progression and transcription .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as a CDK7 inhibitor, it is likely that it localizes to the areas of the cell where CDK7 is active, such as the nucleus where transcription occurs .

Chemical Reactions Analysis

Types of Reactions

LDC4297 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It does not typically undergo oxidation or reduction reactions as part of its primary synthetic route .

Common Reagents and Conditions

The synthesis of this compound involves the use of reagents such as pyrazolotriazine precursors, organic solvents, and catalysts. Reaction conditions often include controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the synthesis of this compound is the final pyrazolotriazine derivative with high selectivity and potency against CDK7. By-products are typically minimal and are removed through purification processes .

Properties

IUPAC Name

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGRZENCFIIHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.